Triethylene glycol diacetate

Catalog No.
S563950
CAS No.
111-21-7
M.F
C10H18O6
M. Wt
234.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethylene glycol diacetate

CAS Number

111-21-7

Product Name

Triethylene glycol diacetate

IUPAC Name

2-[2-(2-acetyloxyethoxy)ethoxy]ethyl acetate

Molecular Formula

C10H18O6

Molecular Weight

234.25 g/mol

InChI

InChI=1S/C10H18O6/c1-9(11)15-7-5-13-3-4-14-6-8-16-10(2)12/h3-8H2,1-2H3

InChI Key

OVOUKWFJRHALDD-UHFFFAOYSA-N

SMILES

CC(=O)OCCOCCOCCOC(=O)C

Solubility

greater than or equal to 100 mg/mL at 68° F (NTP, 1992)
MISCIBLE WITH ALCOHOL, ETHER
Very soluble in water, ethyl ether, and ethanol.

Synonyms

triethylene glycol diacetate

Canonical SMILES

CC(=O)OCCOCCOCCOC(=O)C

Physicochemical Properties and Potential Applications:

Triethylene glycol diacetate (TEGD) is a colorless, odorless liquid with hygroscopic properties, meaning it readily absorbs moisture from the air. Its chemical structure features two acetate groups attached to a triethylene glycol backbone. TEGD exhibits good solubility in water and various organic solvents, making it versatile for various applications.

Scientific research explores TEGD's potential in various fields due to its unique properties. Here are some examples:

  • Industrial Applications

    TEGD serves as a plasticizer in various polymers, enhancing their flexibility and workability. Additionally, its hygroscopic nature makes it useful as a humectant in certain industrial processes, helping retain moisture in products.

  • Chemical Synthesis

    TEGD can act as a solvent or intermediate in various chemical reactions. Its ability to dissolve polar and nonpolar compounds makes it valuable for specific synthetic processes.

Toxicity and Environmental Impact:

Research on TEGD's toxicity and environmental impact is ongoing. Studies suggest that TEGD exhibits low acute toxicity in animals []. However, further investigation is needed to fully understand its potential long-term effects and environmental behavior.

  • Reproductive Toxicity

    A study published in "Reproductive Toxicology" investigated the reproductive effects of TEGD in mice. The results indicated no significant adverse effects on fertility or offspring development at the tested concentrations. However, further research is needed to confirm these findings and explore potential effects at higher exposure levels.

  • Genotoxicity

    The National Toxicology Program (NTP) conducted a genotoxicity study on TEGD using Chinese hamster ovary (CHO) cells. The study did not find evidence of chromosomal aberrations, suggesting a low potential for genetic damage.

Triethylene glycol diacetate is an organic compound with the chemical formula C₁₀H₁₈O₆. It is a diester formed from triethylene glycol and acetic acid. This compound is colorless to pale yellow in appearance and has a sweet odor. It is primarily used as a solvent and plasticizer in various industrial applications. Due to its chemical structure, triethylene glycol diacetate exhibits low volatility and high thermal stability, making it suitable for use in high-temperature environments .

TEGD is considered to have low to moderate toxicity []. However, it can cause skin and eye irritation upon contact.

  • Flammability: TEGD has a moderate flash point, indicating flammability at elevated temperatures [].
  • Reactivity: Incompatible with strong acids, bases, oxidizers, and peroxides [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection when handling TEGD.
  • Ensure proper ventilation in work areas.
  • Store TEGD in a cool, dry place away from incompatible chemicals.
, including:

  • Hydrolysis: In the presence of water, it can revert to triethylene glycol and acetic acid.
  • Polymerization: When exposed to extreme heat or light, it may polymerize, forming larger molecular structures .
  • Reactivity with Acids: It is incompatible with strong oxidizing acids, which can lead to vigorous reactions .

Triethylene glycol diacetate can be synthesized through the esterification reaction between triethylene glycol and acetic acid. The general procedure involves:

  • Reactants: Combine triethylene glycol and acetic acid in the presence of a catalyst (such as sulfuric acid).
  • Heating: Heat the mixture under reflux conditions to promote esterification.
  • Separation: After the reaction completes, the product can be separated from unreacted materials through distillation or extraction methods.

This synthesis method allows for control over the reaction conditions to optimize yield and purity .

Triethylene glycol diacetate finds use in various applications:

  • Solvent: It serves as a solvent in coatings, adhesives, and inks due to its excellent solvency properties.
  • Plasticizer: Used in plastics to enhance flexibility and durability.
  • Chemical Intermediate: Acts as an intermediate in the synthesis of other chemical compounds .

Interaction studies involving triethylene glycol diacetate primarily focus on its compatibility with other chemicals. It shows incompatibility with strong oxidizing agents and may react vigorously under certain conditions. Studies indicate that its interactions with other solvents can affect solubility and stability in formulations .

Triethylene glycol diacetate shares similarities with several other compounds, particularly other glycols and their derivatives. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Ethylene Glycol DiacetateC₆H₁₀O₄Lower molecular weight; more volatile
Diethylene Glycol DiacetateC₈H₁₄O₄Intermediate properties; similar applications
Propylene Glycol DiacetateC₈H₁₄O₄Higher stability; used in food applications

Uniqueness of Triethylene Glycol Diacetate:

  • Triethylene glycol diacetate has a higher molecular weight compared to ethylene glycol diacetate, contributing to its lower volatility and enhanced thermal stability.
  • Its unique structure allows it to function effectively as both a solvent and plasticizer, making it versatile across various industrial applications.

Physical Description

Triethylene glycol diacetate is an odorless clear colorless liquid. (NTP, 1992)

Color/Form

COLORLESS LIQUID

XLogP3

-0.3

Boiling Point

572 °F at 760 mm Hg (NTP, 1992)
286.0 °C
286 °C

Flash Point

345 °F (NTP, 1992)
345 °F (174 °C) (OPEN CUP)

Vapor Density

8.1 (NTP, 1992) (Relative to Air)

Density

1.1173 at 68 °F (NTP, 1992)
1.112 AT 25 °C

Melting Point

-58 °F (NTP, 1992)
-50.0 °C
-50 °C

UNII

A559792B4Q

Vapor Pressure

19 mm Hg at 77 °F (NTP, 1992)

Other CAS

111-21-7

Wikipedia

Triethylene glycol diacetate

Methods of Manufacturing

Triethylene glycol + acetic anhydride (acetylation).

General Manufacturing Information

Ethanol, 2,2'-[1,2-ethanediylbis(oxy)]bis-, 1,1'-diacetate: ACTIVE
Though the toxicity data available /from animal studies/ ... suggest that this material should pose no significant health hazard, it would seem prudent to follow generally accepted good industrial hygiene practices in the handling of triethylene glycol diacetate.

Stability Shelf Life

LOW DEGREE OF VOLATILITY

Dates

Modify: 2023-08-15

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